molecular formula C6H2ClFN2 B2714507 4-Chloro-5-fluoronicotinonitrile CAS No. 1009334-65-9

4-Chloro-5-fluoronicotinonitrile

Cat. No.: B2714507
CAS No.: 1009334-65-9
M. Wt: 156.54
InChI Key: ADWNZVMFRDVHBL-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2. It is a derivative of nicotinonitrile and has gained significant attention in scientific research due to its unique physical and chemical properties. This compound is used in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoronicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with thiomethyl alcohol, followed by selective removal of chlorine atoms using Raney’s nickel as a catalyst . Another method involves the nitration of 2-hydroxyl-nicotinic acid to obtain 2-chloro-5-nitro-nicotinic acid, which is then reduced to 2-chloro-5-amino-nicotinic acid and subsequently converted to this compound through diazotization and fluorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.

    Suzuki–Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base such as potassium carbonate.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield an amino-substituted derivative.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl halide with the boron reagent.

Scientific Research Applications

4-Chloro-5-fluoronicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the biosynthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoronicotinonitrile
  • 4-Chloro-3-fluoronicotinonitrile
  • 4-Chloro-5-bromonicotinonitrile

Uniqueness

4-Chloro-5-fluoronicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-5-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWNZVMFRDVHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009334-65-9
Record name 3-PYRIDINECARBONITRILE, 4-CHLORO-5-FLUORO-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-5-fluoro-pyridine-3-carbaldehyde oxime (6.8 g, 39.0 mmol) in dichloromethane (150 ml) was added carbonyl diimidazole (9.5 g, 58.5 mmol). The mixture was then heated at reflux for 30 minutes before cooling to room temperature, before being washed with saturated aqueous sodium bicarbonate followed by water. The organic layer was dried over sodium sulfate and concentrated in vacuo and the resultant residue triturated in diethyl ether/cyclohexane to afford the title compound as a pale yellow solid (4.05 g, 79%). 1H NMR (CDCl3) 8.71 (1H, d, J=0.4 Hz), 8.70 (1H, s).
Name
4-chloro-5-fluoro-pyridine-3-carbaldehyde oxime
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Yield
79%

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